O-(2-Chlorobenzyl)hydroxylamine
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Overview
Description
O-(2-Chlorobenzyl)hydroxylamine is an organic compound with the chemical formula C7H8ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2-chlorobenzyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-Chlorobenzyl)hydroxylamine can be synthesized through several methods. One common method involves the alkylation of hydroxylamine with 2-chlorobenzyl chloride. The reaction typically takes place in an aqueous medium with the presence of a base such as sodium hydroxide. The reaction mixture is heated to around 55-65°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then refined and dried to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
O-(2-Chlorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(2-Chlorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of O-(2-Chlorobenzyl)hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic behavior is crucial in its applications in organic synthesis and biological studies .
Comparison with Similar Compounds
Similar Compounds
O-Benzylhydroxylamine: Similar structure but lacks the chlorine atom on the benzyl group.
O-tert-Butylhydroxylamine: Contains a tert-butyl group instead of a benzyl group.
O-(4-Nitrobenzyl)hydroxylamine: Contains a nitro group on the benzyl ring.
Uniqueness
O-(2-Chlorobenzyl)hydroxylamine is unique due to the presence of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further chemical transformations .
Properties
IUPAC Name |
O-[(2-chlorophenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWMBNQCKBRAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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